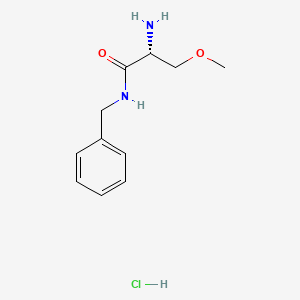
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 3-methoxypropanoic acid.
Formation of Amide Bond: The amide bond is formed through a condensation reaction between benzylamine and 3-methoxypropanoic acid, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2R)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products:
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its specific stereochemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or metabolic enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-N-benzyl-3-methoxypropanamide: The enantiomer of the compound, which may exhibit different biological activities.
N-benzyl-3-methoxypropanamide: A non-chiral analog with potentially different chemical and biological properties.
Uniqueness:
Chirality: The (2R)-enantiomer’s specific stereochemistry imparts unique biological activity and selectivity.
Chemical Behavior: The presence of the methoxy group and benzylamine moiety contributes to its distinct reactivity and interaction with molecular targets.
This detailed article provides a comprehensive overview of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H17ClN2O2 |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
InChI-Schlüssel |
YJFAWAJKJGGYOS-HNCPQSOCSA-N |
Isomerische SMILES |
COC[C@H](C(=O)NCC1=CC=CC=C1)N.Cl |
Kanonische SMILES |
COCC(C(=O)NCC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















